N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide
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Overview
Description
N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-N’-(4-BROMOBENZOYL)THIOUREA is a synthetic organic compound that belongs to the class of thioureas. Thioureas are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-N’-(4-BROMOBENZOYL)THIOUREA typically involves the reaction of 5-benzyl-1,3,4-thiadiazole-2-amine with 4-bromobenzoyl isothiocyanate. The reaction is usually carried out in an appropriate solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed for efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-N’-(4-BROMOBENZOYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The bromobenzoyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-N’-(4-BROMOBENZOYL)THIOUREA would depend on its specific application. In biological systems, it might interact with molecular targets such as enzymes, receptors, or DNA. The thiourea moiety could form hydrogen bonds or coordinate with metal ions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-N’-(4-CHLOROBENZOYL)THIOUREA
- N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-N’-(4-METHYLBENZOYL)THIOUREA
Uniqueness
N-(5-BENZYL-1,3,4-THIADIAZOL-2-YL)-N’-(4-BROMOBENZOYL)THIOUREA is unique due to the presence of the bromobenzoyl group, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, potentially enhancing the compound’s interactions with biological targets.
Properties
Molecular Formula |
C17H13BrN4OS2 |
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Molecular Weight |
433.3 g/mol |
IUPAC Name |
N-[(5-benzyl-1,3,4-thiadiazol-2-yl)carbamothioyl]-4-bromobenzamide |
InChI |
InChI=1S/C17H13BrN4OS2/c18-13-8-6-12(7-9-13)15(23)19-16(24)20-17-22-21-14(25-17)10-11-4-2-1-3-5-11/h1-9H,10H2,(H2,19,20,22,23,24) |
InChI Key |
UDCRRQUMQFOZRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NN=C(S2)NC(=S)NC(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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